![molecular formula C16H12O4 B14187071 Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]- CAS No. 919092-43-6](/img/structure/B14187071.png)
Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl] group
Métodos De Preparación
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzoic acid derivatives can undergo oxidation reactions. For example, the oxidation of benzoic acid can yield benzaldehyde or benzene, depending on the reaction conditions.
Reduction: Reduction reactions can convert benzoic acid derivatives into corresponding alcohols or hydrocarbons.
Substitution: Benzoic acid derivatives can participate in substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products:
Oxidation: Benzaldehyde, benzene.
Reduction: Benzyl alcohol, toluene.
Substitution: Halogenated benzoic acids, nitrobenzoic acids, sulfonated benzoic acids.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Benzoic acid derivatives are used as intermediates in the synthesis of various complex organic molecules.
Biology:
Antimicrobial Agents: Some benzoic acid derivatives exhibit antimicrobial properties and are used in the development of new antibacterial agents.
Medicine:
Iron Chelation Therapy: Certain benzoic acid derivatives, such as deferasirox, are used in iron chelation therapy to treat chronic iron overload in patients receiving long-term blood transfusions.
Industry:
Mecanismo De Acción
The mechanism of action of benzoic acid derivatives varies depending on their specific application. For example, in the case of antimicrobial activity, benzoic acid derivatives inhibit the growth of microorganisms by disrupting their cell membranes and metabolic pathways . In iron chelation therapy, compounds like deferasirox bind to excess iron in the body, forming stable complexes that are excreted, thereby reducing iron levels .
Comparación Con Compuestos Similares
3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole Derivatives: These compounds share structural similarities with benzoic acid derivatives and exhibit similar biological activities, such as antimicrobial and insecticidal properties.
4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic Acid: This compound is structurally related to benzoic acid derivatives and is used in similar applications, including iron chelation therapy.
Uniqueness: Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its applications in diverse fields make it a compound of significant interest.
Propiedades
Número CAS |
919092-43-6 |
|---|---|
Fórmula molecular |
C16H12O4 |
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C16H12O4/c17-14-4-2-1-3-13(14)15(18)10-7-11-5-8-12(9-6-11)16(19)20/h1-10,17H,(H,19,20) |
Clave InChI |
JOALTNNELYVHQD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


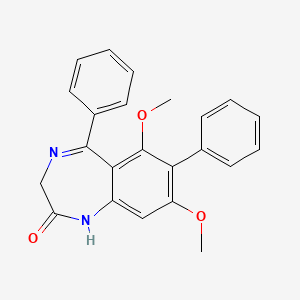
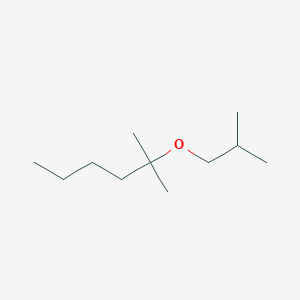
![2-Methyl-3-[(2-phenylethyl)amino]propanoic acid](/img/structure/B14187030.png)
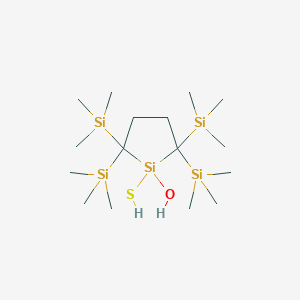
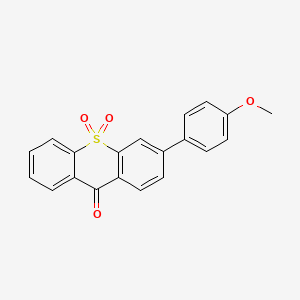
silane](/img/structure/B14187046.png)

![3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol](/img/structure/B14187051.png)

![2-Amino-5-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14187061.png)

![5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one](/img/structure/B14187074.png)
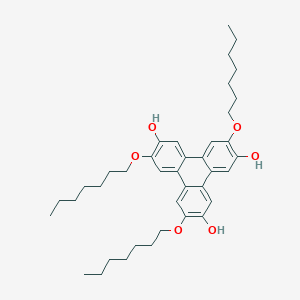
![2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14187080.png)
